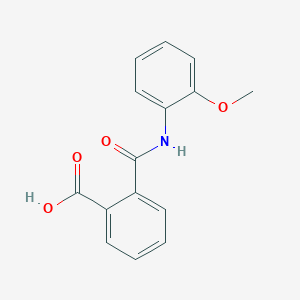

2'-Methoxyphthalanilic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methoxyphenyl)carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-20-13-9-5-4-8-12(13)16-14(17)10-6-2-3-7-11(10)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNINWXJHBOKKCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354072 | |

| Record name | 2'-Methoxyphthalanilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19336-96-0 | |

| Record name | 2'-Methoxyphthalanilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-METHOXYPHTHALANILIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for 2 Methoxyphthalanilic Acid and Analogous Phthalanilic Acids

Conventional Synthetic Approaches to Phthalanilic Acids

The traditional and most direct method for synthesizing phthalanilic acids is the condensation reaction of phthalic anhydride (B1165640) with a primary aromatic amine. walshmedicalmedia.com This reaction is typically performed by heating the two reagents, often in a suitable solvent or sometimes neat. For instance, a general procedure involves heating phthalic anhydride and a substituted aniline (B41778), which leads to the opening of the anhydride ring by the amine's nucleophilic attack, forming the phthalanilic acid (an N-arylphthalamic acid).

A common subsequent step in conventional synthesis, often occurring in the same reaction pot upon further heating, is the cyclization of the phthalanilic acid to the corresponding N-phenylphthalimide. researchgate.netnih.gov This dehydration reaction is frequently catalyzed by acids, such as glacial acetic acid. researchgate.netnih.govmdpi.com Computational studies on the cyclization of phthalanilic acid in acetic acid support a two-step addition-elimination mechanism, where the acetic acid molecule acts as a catalyst by facilitating a double proton transfer. nih.govmdpi.com The initial formation of the phthalanilic acid is often a rapid pre-equilibration step, with the subsequent dehydration to the imide being the rate-determining step. nih.gov

Eco-Friendly and Sustainable Synthetic Methodologies for Phthalanilic Acid Derivatives

In response to the growing need for green chemistry, alternative synthetic routes have been developed that minimize waste, reduce energy consumption, and avoid hazardous solvents.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.com The synthesis of N-arylphthalamic acids and their subsequent conversion to phthalimides are particularly amenable to this technology. nih.govepa.gov

Researchers have successfully synthesized a series of N-arylphthalamic acids by reacting phthalic anhydride with various aryl and heterocyclic amines in a domestic microwave oven without any solvent. nih.gov The reactions were completed in remarkably short times, typically 1-3 minutes, affording excellent yields. nih.gov This method highlights the efficiency of microwave irradiation in promoting the rapid and clean formation of the phthalanilic acid backbone. nih.govepa.gov The significant reduction in reaction time from hours or days to mere minutes represents a substantial saving in energy and resources. mdpi.com

| Reactants | Conditions | Product | Yield | Time | Reference |

| Phthalic Anhydride, Aryl Amines | Solvent-free, Microwave | N-arylphthalamic acids | Excellent | 1-3 min | nih.gov |

| Phthalic Anhydride, Amino Acids | Solvent-free, "dry", Microwave | Phthalimide (B116566) derivatives | Excellent | N/A | epa.gov |

| p-tert-butyldihomooxacalix nih.govarene, N-(bromoalkyl)phthalimides | Acetonitrile, K2CO3, Microwave | di-substituted phthalimides | Higher than conventional | < 45 min | mdpi.com |

The use of high-temperature, high-pressure (HTHP) solvent systems, particularly with environmentally benign solvents like water and ethanol, offers a clean and efficient alternative for synthesizing phthalimide derivatives from phthalic acids and amines. researchgate.netrsc.org Phthalimides are the cyclized form of phthalanilic acids, and this method proceeds via the in-situ formation and subsequent dehydration of the phthalanilic acid intermediate.

This technique leverages the unique properties of solvents like water/ethanol mixtures at elevated temperatures and pressures, where their solvating properties and ability to facilitate dehydration are enhanced. researchgate.netrsc.org The process often results in the direct crystallization of pure phthalimide products from the reaction mixture, simplifying purification. researchgate.netrsc.org Studies have shown that a 1:1 v/v mixture of H2O/EtOH is highly effective, yielding moderate to excellent yields depending on the amine used. researchgate.netrsc.org Aromatic amines generally provide higher yields than aliphatic amines in these systems. rsc.org This method avoids the use of hazardous reagents and minimizes waste, aligning with the principles of green chemistry.

Catalytic Synthesis of Phthalanilic Acid Derivatives and Related Scaffolds

Catalytic methods provide highly efficient and selective pathways to complex molecules from simple precursors, often under mild conditions. Both palladium and rhodium catalysts have been instrumental in developing novel strategies for synthesizing phthalic acid derivatives and related heterocyclic structures.

Palladium catalysis offers versatile tools for the synthesis of phthalimide and phthalic acid ester frameworks. One approach involves the palladium-catalyzed carbonylation of aryl halides. For instance, N-substituted phthalimides can be assembled via a three-component reaction of an ortho-dihaloarene, an amine, and carbon monoxide gas, catalyzed by a palladium complex. nih.gov

More advanced strategies involve C-H bond activation and functionalization. A palladium(II)-catalyzed alkoxycarbonylation of the C-H bonds of benzamides using alkyl chloroformates has been developed to produce substituted phthalic acid esters. rsc.org This protocol is operationally simple and demonstrates broad substrate compatibility. rsc.org Similarly, palladium catalysts have been used for the aminocarbonylation of aryl iodides with amines and for the reaction of 2-iodobenzamides with formic acid (as a carbonyl source) to yield phthalimide derivatives. nih.gov These methods provide pathways to the core phthalic structure that can be precursors or analogues to phthalanilic acids.

| Reaction Type | Catalyst | Reactants | Product | Reference |

| Alkoxycarbonylation | Pd(II) | Benzamides, Alkyl Chloroformates | Phthalic Acid Esters | rsc.org |

| Three-Component Reaction | Palladium Complex | ortho-dihaloarene, Amine, CO | N-substituted Phthalimide | nih.gov |

| Carbonylation | Pd/C | 2-bromobenzamide, Oxirane | Phthalimide | nih.gov |

| Transformation | Pd-catalyst, NHC ligand | N-phthaloyl hydrazones | Nitriles | nih.gov |

Rhodium catalysts have enabled the synthesis of related five-membered lactones (phthalides) through innovative cascade reactions. nih.govrsc.org While not directly producing phthalanilic acids, these methods construct the fundamental carboxy-substituted aromatic ring system. One such method is the Rh(III)-catalyzed C-H bond activation and addition of benzimidates to aldehydes. nih.govrsc.org This process results in a cascade cyclization that affords biologically important phthalides in a single step with high functional group tolerance. nih.govrsc.org

Another strategy involves the rhodium-catalyzed intramolecular hydroacylation of 2-ketobenzaldehydes. nih.gov This atom-economical approach produces phthalide (B148349) products in good yields and high enantioselectivity. nih.gov Furthermore, rhodium catalysis can facilitate the coupling of benzoic acids with alkenes, leading to phthalides through a tandem dehydrogenative coupling and intramolecular Michael addition sequence. researchgate.net These catalytic cycles demonstrate advanced methods for creating the phthalic scaffold from which phthalanilic acids are derived.

Heterogeneous Catalysis in Phthalanilic Acid Synthesis

The synthesis of phthalanilic acids and their subsequent conversion to phthalimides often involves the condensation of phthalic anhydride with an appropriate amine. While homogeneous catalysts have been traditionally employed, the use of heterogeneous catalysts is gaining traction due to their potential for easier separation, reusability, and often milder reaction conditions, contributing to more sustainable chemical processes. chimia.chmdpi.com

Research into heterogeneous catalysis for reactions analogous to phthalanilic acid synthesis, such as the formation of N-substituted succinimides, has shown promising results. For instance, niobic acid (Nb2O5) has been identified as a highly active heterogeneous catalyst for the dehydrative condensation of succinic anhydride and aniline. researchgate.net This suggests its potential applicability in the synthesis of phthalanilic acids from phthalic anhydride and anilines. The use of such solid acid catalysts can circumvent the need for corrosive and difficult-to-remove homogeneous catalysts like mineral acids. chimia.chresearchgate.net

The development of acidic carbon materials as heterogeneous catalysts also presents an efficient avenue for N-alkylation reactions, which are conceptually related to the N-arylation that occurs in phthalanilic acid synthesis. mdpi.com These catalysts are prepared by treating carbon with acids like sulfuric acid, enhancing their catalytic activity. mdpi.com Furthermore, metal-organic frameworks (MOFs) are being explored as effective heterogeneous catalysts that can operate under mild conditions. mdpi.com For example, a study on the esterification of phthalic anhydride, a related reaction, successfully utilized activated zeolite as a heterogeneous catalyst. unnes.ac.id Although it showed lower activity compared to the homogeneous catalyst p-toluenesulfonic acid (PTSA) in terms of activation energy, the zeolite was effective in promoting the reaction, highlighting the potential of such materials. unnes.ac.id

The table below summarizes various heterogeneous catalysts investigated for related transformations, indicating their potential relevance for phthalanilic acid synthesis.

| Catalyst Type | Specific Catalyst Example | Relevant Reaction | Key Findings |

| Metal Oxide | Niobic Acid (Nb2O5) | Dehydrative condensation of succinic anhydride and aniline | High activity and reusability. researchgate.net |

| Zeolite | Activated Zeolite | Esterification of phthalic anhydride with glycerol | Successful in catalyzing the reaction, though with lower activity than homogeneous PTSA. unnes.ac.id |

| Acidic Carbon | Sulfuric acid-treated carbon | N-alkylation of imidazoles | Efficient, with activity linked to the acidity of the carbon material. mdpi.com |

| Nanocatalyst | ZnAl2O4/SiO2 | Esterification of phthalic anhydride with 2-ethylhexanol | Achieved a high yield of 99.2% in a short reaction time. researchgate.net |

These examples underscore the ongoing efforts to replace traditional stoichiometric reagents and homogeneous catalysts with more environmentally benign and efficient heterogeneous systems for the synthesis of fine chemicals, including phthalanilic acids and their derivatives. chimia.ch

Synthesis of N-Substituted Phthalimide Derivatives from Phthalanilic Acids

The cyclization of phthalanilic acids, including 2'-methoxyphthalanilic acid, to form N-substituted phthalimides is a crucial transformation. This intramolecular condensation reaction typically involves the elimination of a water molecule and can be promoted under various conditions, often with the aid of a catalyst or a dehydrating agent.

A common and traditional method for this cyclization is heating the phthalanilic acid in glacial acetic acid. researchgate.netuobaghdad.edu.iqsphinxsai.com This process facilitates the intramolecular nucleophilic attack of the amide nitrogen on the carboxylic acid carbonyl group, leading to the formation of the five-membered imide ring. researchgate.net The reaction mechanism is believed to proceed through a tetrahedral intermediate which then dehydrates to yield the final phthalimide product. researchgate.netquora.com

Beyond simple heating in acetic acid, various catalytic systems have been developed to effect this transformation under milder conditions and with improved efficiency. For instance, N-heterocyclic carbenes (NHCs) have been successfully employed as organocatalysts for the atroposelective synthesis of N-aryl phthalimides from phthalanilic acids. nih.gov This method is significant as it allows for the synthesis of sterically hindered phthalimides with high yields and enantioselectivities under mild conditions. nih.gov

Another approach involves the use of coupling agents. For example, dicyclohexylcarbodiimide (B1669883) (DCC) can be used to promote the cyclization of phthalanilic acids to their corresponding phthalimides. While specific details on this method for 2'-methoxyphthalanilic acid were not found in the provided search results, the general utility of carbodiimides as dehydrating agents in amide and imide bond formation is a well-established principle in organic synthesis.

The synthesis of N-substituted phthalimides can also be achieved directly from phthalic anhydride and a primary amine, a reaction that proceeds via an intermediate phthalanilic acid. researchgate.netprepchem.comnih.gov Catalysts such as sulphamic acid have been shown to be effective in this one-pot synthesis, providing high yields of the desired N-substituted phthalimides. researchgate.net Microwave-assisted synthesis has also emerged as a rapid and efficient method for this conversion, significantly reducing reaction times. researchgate.net

The following table provides an overview of different synthetic routes for the conversion of phthalanilic acids to N-substituted phthalimides.

| Reagent/Catalyst | Reaction Conditions | Product Type | Key Features |

| Glacial Acetic Acid | Heating | N-aryl phthalimides | Traditional and straightforward method. researchgate.netuobaghdad.edu.iq |

| N-Heterocyclic Carbene (NHC) | Mild conditions | Atroposelective N-aryl phthalimides | Allows for asymmetric synthesis with high yields. nih.gov |

| Sulphamic Acid | Heating (110 °C) in acetic acid | N-substituted phthalimides | One-pot synthesis from phthalic anhydride and amine, high yields (86-98%). researchgate.net |

| Microwave Irradiation | Heating (150-250 °C) | N-substituted phthalimides | Rapid synthesis (3-10 minutes). researchgate.net |

These derivatization strategies highlight the versatility of phthalanilic acids as stable intermediates for the synthesis of a wide array of N-substituted phthalimides, which are valuable compounds in various fields of chemistry. nih.gov

Theoretical and Computational Chemistry Studies on 2 Methoxyphthalanilic Acid Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, Møller-Plesset Perturbation Theory)

Quantum chemical calculations are at the forefront of computational chemistry, enabling the precise study of molecular structures and energies. Methods like Density Functional Theory (DFT) and Møller-Plesset (MP) perturbation theory are standard approaches for obtaining accurate results. wikipedia.orgfupress.net DFT is widely used due to its favorable balance of computational cost and accuracy in describing electronic structures. nih.govrsc.org MP theory, a post-Hartree-Fock method, systematically adds electron correlation effects, offering a pathway to higher accuracy, particularly at the second-order (MP2) level. wikipedia.orguni-rostock.desmu.edu These calculations are typically performed using software packages like Gaussian, Turbomole, or ORCA, which allow for a detailed examination of the molecule in the gas phase or with solvent effects modeled implicitly or explicitly. epstem.netmdpi.comyoutube.com

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. Using methods like DFT with a suitable basis set (e.g., 6-311G(d,p)), the bond lengths, bond angles, and dihedral angles of 2'-Methoxyphthalanilic acid that correspond to a minimum on the potential energy surface are determined. epstem.netplos.org This optimized structure provides a realistic model for all subsequent property calculations. libguides.compressbooks.pub

Illustrative Data Table: Calculated Geometric Parameters for 2'-Methoxyphthalanilic Acid This table presents a hypothetical output from a DFT geometry optimization, illustrating the types of data that would be obtained.

| Parameter Type | Atoms Involved | Calculated Value (Example) |

|---|---|---|

| Bond Length | C=O (carbonyl) | 1.23 Å |

| Bond Length | C-N (amide) | 1.35 Å |

| Bond Length | O-CH3 (ether) | 1.43 Å |

| Bond Angle | O=C-N (amide) | 122.0° |

| Bond Angle | C-O-C (ether) | 118.0° |

| Dihedral Angle | C-C-N-C | 175.0° |

Quantum chemical calculations are instrumental in predicting and interpreting various types of molecular spectra.

Infrared (IR) Spectroscopy: Frequency calculations using DFT can predict the vibrational modes of 2'-Methoxyphthalanilic acid. plos.org The resulting theoretical IR spectrum shows absorption bands corresponding to specific functional groups, such as C=O stretching in the carboxylic acid and amide groups, N-H bending, and C-O stretching in the ether group. Calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. plos.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable technique for calculating the isotropic chemical shifts of ¹H and ¹³C nuclei. epstem.net These theoretical shifts for 2'-Methoxyphthalanilic acid can be correlated with experimental data to confirm structural assignments. epstem.net

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to absorption bands in the UV-Vis spectrum. plos.org This analysis helps to understand the electronic properties related to the molecule's chromophores.

Illustrative Data Table: Comparison of Theoretical and Experimental Spectroscopic Data This table illustrates how calculated spectroscopic data for 2'-Methoxyphthalanilic acid would be compared against experimental findings.

| Spectroscopy | Assignment | Calculated Value (Example) | Experimental Value (Example) |

|---|---|---|---|

| IR | ν(C=O) carbonyl | 1750 cm⁻¹ | 1705 cm⁻¹ |

| IR | ν(N-H) amide | 3410 cm⁻¹ | 3350 cm⁻¹ |

| ¹³C NMR | C=O (carbonyl) | 168.5 ppm | 167.9 ppm |

| ¹H NMR | -OCH₃ | 3.90 ppm | 3.85 ppm |

| UV-Vis | λ_max (π→π*) | 295 nm | 300 nm |

Computational methods allow for the exploration of potential chemical reactions involving 2'-Methoxyphthalanilic acid, such as its synthesis, degradation, or isomerization. By mapping the potential energy surface, it is possible to identify the minimum energy path connecting reactants and products. nih.govnih.gov The highest point along this path is the transition state, which is a first-order saddle point on the energy landscape. nih.govqcware.com

Locating the transition state structure and calculating its energy provides the activation energy barrier for the reaction. qcware.com This information is crucial for understanding reaction kinetics and mechanism. For instance, a computational study could model the intramolecular cyclization of 2'-Methoxyphthalanilic acid to form a lactam, identifying the key transition state and determining the energetic feasibility of the process.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. numberanalytics.compku.edu.cn It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comajchem-a.com

HOMO: Represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile.

LUMO: Represents the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are important descriptors of molecular reactivity and stability. ajchem-a.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. ajchem-a.com For 2'-Methoxyphthalanilic acid, the spatial distribution of the HOMO and LUMO would indicate which parts of the molecule are most involved in electron donation and acceptance.

Illustrative Data Table: FMO Properties of 2'-Methoxyphthalanilic Acid This table shows representative data that would be generated from an FMO analysis.

| Parameter | Calculated Value (Example) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

The Molecular Electrostatic Potential (MESP) is a property that maps the electrostatic potential onto the molecule's electron density surface. dtic.millibretexts.org It is an invaluable tool for predicting reactive behavior. nih.govrsc.org The MESP is typically visualized using a color scale:

Red/Yellow: Regions of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and correspond to nucleophilic centers (e.g., the carbonyl oxygen atoms). libretexts.org

Blue: Regions of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack and correspond to electrophilic centers (e.g., the acidic proton of the carboxylic acid). libretexts.org

For 2'-Methoxyphthalanilic acid, an MESP map would clearly visualize the acidic nature of the carboxylic acid proton and the nucleophilic character of the carbonyl oxygens and the nitrogen atom, providing a visual guide to its chemical reactivity. epstem.net

Studies of Noncovalent Interactions

Noncovalent interactions are crucial for determining the three-dimensional structure of molecules in the solid state and their interactions with other molecules. wikipedia.orglibretexts.org These interactions, though weaker than covalent bonds, include hydrogen bonding, van der Waals forces, and π-π stacking. wikipedia.orglibretexts.orgnih.gov

In the context of 2'-Methoxyphthalanilic acid, the carboxylic acid and amide functionalities are prime candidates for forming strong intermolecular hydrogen bonds (O-H···O=C and N-H···O=C). Furthermore, the two phenyl rings can engage in π-π stacking interactions. Computational methods can be used to model a cluster of molecules or a crystal unit cell to identify and quantify the energies of these noncovalent interactions, explaining the observed crystal packing and physical properties like melting point and solubility. scielo.org.mx

Theoretical Studies of Proton Transfer Processes

No dedicated theoretical studies on the proton transfer processes within 2'-Methoxyphthalanilic acid have been identified in the searched scientific literature. While the molecule possesses both a carboxylic acid group (a proton donor) and an amide group, which can participate in proton transfer, computational analyses of the mechanisms, energy barriers, and dynamics of such processes for this specific compound are not publicly available. General principles of proton transfer are well-documented in contexts like hydrogen-bonded systems and biological molecules. nih.govoregonstate.edulibretexts.orglibretexts.orgscience-revision.co.ukchemguide.co.ukibchem.com

Molecular Modeling for Design of Functional Organic Materials

There is no available research on the use of molecular modeling to design functional organic materials based on 2'-Methoxyphthalanilic acid. The design of functional organic materials through molecular modeling is a broad field, with applications in optics, electronics, and biomedicine. chemscene.comschrodinger.comnih.govmdpi.commolaid.com These studies often involve assessing molecular properties like electronic structure, intermolecular interactions, and self-assembly tendencies. However, such modeling and design studies have not been reported for 2'-Methoxyphthalanilic acid.

Coordination Chemistry and Ligand Applications of Phthalanilic Acid Derivatives

Phthalanilic Acids as Ligands in Metal Complex Formation

Phthalanilic acids are derivatives of phthalamic acid and are notable for their capacity to act as ligands in the formation of metal complexes. These molecules possess two key functional groups for coordination: the carboxylate group (-COOH) and the secondary amide group (-CONH-). Research into phthalanilic and maleanilic acid derivatives with elements like arsenic(III) and antimony(III) has shown that these ligands typically behave as bidentate moieties. uclm.esresearchgate.net Coordination primarily occurs through the oxygen atom of the deprotonated carboxylate group and, to a lesser extent, through the nitrogen atom of the amide group. uclm.es This dual coordination leads to the formation of stable chelate rings.

While extensive research specifically on 2'-Methoxyphthalanilic acid as a ligand is limited, studies on closely related phthalanilic acids provide a strong model for its behavior. For instance, in tris(phthalanilato)arsenic(III) derivatives, the ligand is confirmed to be bonded to the arsenic atom via the carboxylate oxygen, with a weaker coordination interaction from the amide nitrogen. uclm.es This bidentate chelation is a defining characteristic of how phthalanilic acids engage with metal centers. The resulting complexes are often crystalline solids with solubility in polar organic solvents like alcohols and acetone. uclm.esresearchgate.net

Design Principles for Phthalanilic Acid-Derived Ligands

The design of ligands for specific applications in catalysis, materials science, or analytical chemistry is a cornerstone of coordination chemistry. mdpi.com Phthalanilic acid derivatives are excellent platforms for ligand design due to the synthetic accessibility of their precursors (phthalic anhydride (B1165640) and substituted anilines) and the predictable coordination behavior governed by established principles. wikipedia.org

The stability of metal complexes is significantly enhanced by the chelate effect, which describes the increased affinity of ligands that can bind to a central metal ion through two or more donor atoms compared to monodentate ligands that bind at only one point. nih.govlibretexts.org This effect is primarily driven by a favorable increase in entropy. When a chelating ligand replaces multiple monodentate ligands, the total number of free molecules in the system increases, leading to a positive entropy change (ΔS) and a more favorable Gibbs free energy change (ΔG) for the complexation reaction. libretexts.org

| Property | Description | Significance |

|---|---|---|

| Ligand Class | Phthalanilic Acid (Anilic Acid) | A class of N-arylphthalamic acids. |

| Denticity | Bidentate | Binds to a metal center via two donor atoms. msu.edu |

| Donor Atoms | Carboxylate Oxygen (O) and Amide Nitrogen (N) | Forms a stable coordination environment. uclm.es |

| Chelate Ring Size | 5-membered ring | Contributes to high thermodynamic stability. ijpcbs.com |

| Driving Force | Chelate Effect (Entropic) | Complexes are more stable than those with analogous monodentate ligands. nih.govlibretexts.org |

The coordination behavior of a ligand can be finely tuned by altering the substituents on its molecular framework. These modifications exert influence through steric and electronic effects. nih.govtus.ac.jp

Electronic Effects: These effects relate to how substituents alter the electron density distribution within the ligand, which in turn affects the donor strength of the coordinating atoms. nso-journal.org In 2'-Methoxyphthalanilic acid, the methoxy (B1213986) group (-OCH₃) at the ortho-position of the aniline (B41778) ring is a key substituent. The methoxy group is known to be an electron-donating group through resonance, increasing the electron density on the aromatic ring and, consequently, on the amide nitrogen. This enhanced electron density could potentially strengthen the coordinate bond between the nitrogen atom and a metal center.

Steric Effects: This refers to the spatial arrangement of atoms and the physical bulk of substituents, which can hinder or direct the approach of a metal ion to the ligand's coordination sites. nso-journal.orgnih.gov The placement of the methoxy group at the 2'- (or ortho) position in 2'-Methoxyphthalanilic acid introduces significant steric bulk near the amide nitrogen. This steric hindrance can influence the coordination geometry of the resulting metal complex, potentially favoring specific isomers or even preventing the formation of certain structures that might be possible with less bulky ligands. nih.gov The final structure of a metal complex is therefore a delicate balance between the electronic stabilization offered by the ligand and the steric constraints imposed by its substituents. nih.gov

Formation of Coordination Compounds with Transition Metals

Transition metals, with their partially filled d-orbitals, form a vast number of coordination compounds with diverse geometries, colors, and magnetic properties. msu.eduacs.org Anilic acids and their derivatives are effective ligands for a range of transition metals. While specific studies on 2'-Methoxyphthalanilic acid are not widely documented, research on analogous systems, such as other phthalanilic acids and anthranilic acid derivatives, demonstrates complex formation with numerous transition metals including Co(II), Ni(II), Cu(II), and Zn(II). wikipedia.orgbhu.ac.in

The coordination typically results in neutral or charged complexes, depending on the oxidation state of the metal and the charge of the ligand. researchgate.net For example, a divalent metal ion (M²⁺) coordinating with two singly deprotonated phthalanilate ligands (L⁻) could form a neutral complex of the type [ML₂]. The geometry of these complexes can vary, with octahedral and square planar being common for transition metals.

| Ligand Type | Transition Metal Ion | Resulting Complex Type/Note | Reference |

|---|---|---|---|

| Schiff base of Anthranilic Acid | Cu(II), Ni(II), Mn(II) | Studied for antibacterial and antioxidant activities. | wikipedia.org |

| N-phenyl anthranilic acid | Cu(II), Ni(II), Co(II) | Complexes showed higher antimicrobial activity than the free ligand. | wikipedia.org |

| Phthalanilic/Maleanilic Acids | As(III), Sb(III) | Forms tris- and mixed-ligand dithiolato complexes. | uclm.esresearchgate.net |

| 2-hydroxy phthalic acid | Co(II), Ni(II), Cu(II), Zn(II) | Coordination involves carboxyl and hydroxyl groups. | |

| Ligands from Phthalic Anhydride and Anthranilic Acid | Cd(II), Co(II), Cu(II) | Synthesized and tested for antibacterial properties. | wikipedia.org |

Supramolecular Assembly and Hydrogen-Bonded Cocrystals Involving Anilic Acids

Beyond the formation of discrete metal complexes, anilic acids are excellent building blocks for supramolecular chemistry. Supramolecular assemblies are large, ordered structures formed by the association of molecules through non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces.

The defining functional groups of anilic acids—the carboxylic acid and the amide—are prime candidates for forming strong and directional hydrogen bonds. The carboxylic acid group can act as both a hydrogen bond donor (the -OH part) and acceptor (the C=O part), while the amide group provides an N-H donor and a C=O acceptor. This functionality allows anilic acids to self-assemble into predictable patterns like tapes, sheets, or more complex three-dimensional networks. bhu.ac.in

Furthermore, these hydrogen-bonding capabilities enable anilic acids to form cocrystals with other molecules (coformers). Cocrystals are crystalline solids containing two or more different molecular components in a stoichiometric ratio. By choosing appropriate coformers, it is possible to engineer crystal structures with desired properties. For instance, anilic acids have been cocrystallized with various nitrogen-containing bases (e.g., bipyridines) to create intricate hydrogen-bonded networks, where the acid-base interaction dictates the final architecture. These assemblies can form linear tapes, zigzag patterns, or grid-like sheets, demonstrating the power of hydrogen bonding to control the solid-state structure of organic materials.

Non Clinical and Material Science Applications of Phthalanilic Acid Derivatives

Role as Chemical Building Blocks and Intermediates in Specialty Chemical Synthesis

Phthalanilic acid derivatives are valuable intermediates and building blocks in the synthesis of a variety of specialty chemicals. lookchem.comcymitquimica.com Their structure, containing both a carboxylic acid and an amide functional group, provides multiple reactive sites for further chemical transformations. cymitquimica.com This dual reactivity makes them versatile precursors for the synthesis of more complex molecules, including dyes, and other fine chemicals. lookchem.comcymitquimica.com

One of the most well-documented applications of phthalanilic acids is in the synthesis of N-substituted phthalimides. This transformation is typically achieved through an intramolecular cyclization-dehydration reaction, often catalyzed by acids such as glacial acetic acid. smolecule.comresearchgate.net The reaction proceeds through a tetrahedral intermediate, and the presence of substituents on the phenyl ring can influence the kinetics and efficiency of the cyclization process. This method provides a straightforward route to a wide array of phthalimide (B116566) derivatives, which are themselves important in various fields of chemistry.

Furthermore, the carboxylic acid group can be converted into other functional groups, such as esters and acid chlorides, expanding their utility as synthetic intermediates. google.com The aniline (B41778) part of the molecule can also be modified, allowing for the introduction of diverse functionalities. This adaptability makes phthalanilic acid derivatives key components in the combinatorial synthesis of compound libraries for various research and development purposes.

Applications in Polymer Science and High-Performance Materials

The inherent properties of phthalanilic acid derivatives make them attractive candidates for applications in polymer science and the development of high-performance materials. lookchem.com Their aromatic nature contributes to thermal stability and rigidity in polymer backbones. Phthalanilic acid can be utilized in the production of high-performance polymers with specific characteristics like enhanced strength and durability. lookchem.com

Phthalanilic acids can be incorporated into polymer chains through their carboxylic acid and amide functionalities. For instance, they can be used as monomers or co-monomers in the synthesis of polyesters and polyamides. The resulting polymers may exhibit improved properties due to the introduction of the rigid phthalic group and the potential for hydrogen bonding from the amide group. Silicon-modified phthalic acid derivatives have also been explored for their use in polymers like polyurethanes. google.com

The general class of phthalic acid derivatives, including anhydrides, is widely used in the polymer industry. frontiersin.org For example, phthalic anhydride (B1165640) is a key component in the production of polyester (B1180765) resins when reacted with polybasic alcohols. google.com While direct applications of 2'-Methoxyphthalanilic acid in commercially available polymers are not extensively documented, its structural motifs suggest potential for creating polymers with tailored optical or thermal properties.

Catalytic Applications in Organic Synthesis

Phthalanilic acid and its derivatives have been studied for their role in catalytic processes, most notably in acid-catalyzed reactions. The cyclization of phthalanilic acids to form N-phenylphthalimides is a classic example of an intramolecular reaction that can be catalyzed by acids. Computational studies have shown that acetic acid can act as a dual proton donor and acceptor, effectively lowering the energy barrier for the cyclization and dehydration steps. researchgate.net This catalytic effect is crucial for achieving high yields under relatively mild conditions. smolecule.com

Beyond being substrates in catalyzed reactions, there is potential for derivatives of phthalanilic acid to act as catalysts themselves. The presence of both a carboxylic acid and an amide group in a single molecule allows for the possibility of bifunctional catalysis, where both groups participate in activating a substrate. While specific examples of 2'-Methoxyphthalanilic acid as a catalyst are not prominent in the literature, the structural framework is conducive to the design of new organocatalysts. For instance, the strategic placement of substituents could create a chiral environment around the functional groups, opening avenues for asymmetric catalysis.

The broader field of using organic molecules as catalysts is rapidly expanding, and compounds with multiple functional groups capable of non-covalent interactions are of particular interest. The ability of phthalanilic acid derivatives to form hydrogen-bonded complexes suggests their potential in catalytic systems that rely on substrate pre-organization. researchgate.net

Development of Functional Organic Materials

The development of functional organic materials is a burgeoning area of research, with applications ranging from electronics to photonics. Phthalanilic acid derivatives, with their tunable electronic and structural properties, are promising candidates for the creation of such materials. unl.edu

Organic ferroelectric materials are of interest for applications in data storage and sensors due to their bistable electrical polarization. mdpi.commdpi.comresearchgate.net These materials are often based on molecules that can undergo a change in dipole moment in response to an external electric field. While there is no direct report of 2'-Methoxyphthalanilic acid exhibiting ferroelectric properties, the principles of molecular design for organic ferroelectrics suggest that derivatives could be engineered to possess such behavior. The presence of hydrogen-bonding motifs and the potential for proton transfer within the crystal lattice are key features in many known organic ferroelectrics. mdpi.com

Charge-transfer (CT) salts are another class of functional organic materials where an electron donor and an electron acceptor molecule interact. These materials can exhibit interesting electronic properties, including high electrical conductivity. Organotin(IV) derivatives of phthalanilic acid have been synthesized, which can be considered a form of charge-transfer complex or salt. thermofisher.com The electronic properties of phthalanilic acid derivatives can be tuned by altering the substituents on the aromatic rings, thereby modifying their electron-donating or -accepting capabilities. This tunability makes them potential components in the design of novel charge-transfer materials.

| Material Class | Key Features | Potential Role of Phthalanilic Acid Derivatives |

| Organic Ferroelectrics | Bistable electrical polarization, hydrogen bonding, proton transfer | The carboxylic acid and amide groups can participate in hydrogen bonding networks, a key feature in many organic ferroelectrics. mdpi.com |

| Charge-Transfer Salts | Interaction between electron donor and acceptor molecules, tunable electronic properties | The aromatic rings can be functionalized to act as either electron donors or acceptors, making them suitable components for CT complexes. thermofisher.com |

Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength, a property that is highly useful in various sensing and imaging applications. mdpi.comcolumbia.edu The development of small molecule fluorescent probes is an active area of research. hku.hkresearchgate.net The aromatic structure of phthalanilic acid derivatives provides a scaffold that can be functionalized to create fluorescent compounds.

By introducing appropriate chromophores and auxochromes into the phthalanilic acid backbone, it is possible to design molecules with specific fluorescence properties. For example, modifying the substituents on the phenyl ring can alter the electronic structure of the molecule, thereby tuning the absorption and emission wavelengths. The methoxy (B1213986) group in 2'-Methoxyphthalanilic acid, being an electron-donating group, can influence the photophysical properties of the molecule.

While there are no widespread reports of 2'-Methoxyphthalanilic acid itself being used as a fluorescent probe, its derivatives hold potential. For instance, the synthesis of phthalimide derivatives, which are often fluorescent, from phthalanilic acids is a well-established reaction. These phthalimides can be further modified to create probes for specific analytes or for use in opto-electronic devices such as organic light-emitting diodes (OLEDs). The study of phthalimide-containing polymers for use in organic field-effect transistors (OFETs) highlights the potential of this class of compounds in opto-electronics. researchgate.net

| Application | Relevant Properties | Potential of Phthalanilic Acid Derivatives |

| Fluorescent Probes | Tunable absorption and emission, sensitivity to environment | The aromatic scaffold can be functionalized with chromophores and auxochromes to create probes with desired photophysical properties. mdpi.comcolumbia.edu |

| Opto-electronics | Charge transport, light emission | Derivatives like phthalimides can be incorporated into polymers for applications in OLEDs and OFETs. researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2'-Methoxyphthalanilic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves esterification or amidation of phthalic acid derivatives with 2-methoxyaniline. Optimize reaction conditions (e.g., catalyst selection, temperature, solvent polarity) using kinetic studies or Design of Experiments (DoE) frameworks. Monitor intermediates via HPLC or TLC to ensure reaction completion . For similar compounds, ether and ester linkages require controlled anhydrous conditions to avoid side reactions .

Q. How should researchers handle and store 2'-Methoxyphthalanilic acid to ensure stability?

- Methodological Answer : Store at room temperature in airtight containers away from moisture and heat (≥25°C). Use desiccants to mitigate hygroscopic degradation. Stability under these conditions is inferred from structurally related methoxy-substituted acids, which degrade under prolonged exposure to strong oxidizers or humidity .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

Q. What safety protocols are critical when handling 2'-Methoxyphthalanilic acid in laboratory settings?

- Methodological Answer : Use NIOSH-approved respirators, nitrile gloves, and chemical-resistant lab coats to prevent inhalation or dermal exposure. In case of accidental contact, rinse eyes/skin with water for 15 minutes and seek medical evaluation. Follow OSHA-compliant waste disposal protocols .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the reactivity of 2'-Methoxyphthalanilic acid in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations can model electron density distribution to predict nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations assess solvation effects and conformational stability. Validate predictions with experimental kinetics data (e.g., Arrhenius plots) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Conduct meta-analyses of existing studies to identify variables (e.g., cell lines, assay protocols). Replicate experiments under standardized conditions (e.g., ISO 17025 guidelines) and apply statistical tools (ANOVA, Bland-Altman plots) to quantify variability. Cross-reference toxicity data from structurally analogous compounds, as acute toxicity profiles for methoxy derivatives are often extrapolated .

Q. What mechanistic insights can be gained from studying the acid dissociation constant (pKa) of 2'-Methoxyphthalanilic acid?

- Methodological Answer : Potentiometric titration or UV-spectrophotometric methods determine pKa (~3.46 predicted). Correlate pKa with solubility and bioavailability in drug delivery studies. Compare with derivatives (e.g., 4-methoxy analogs) to assess electronic effects of substituent positioning .

Q. How does the compound’s stability under varying pH conditions impact its applicability in biomedical research?

- Methodological Answer : Perform accelerated stability testing (e.g., 40°C/75% RH for 6 months) across pH 2–9. Monitor degradation via LC-MS; identify byproducts (e.g., hydrolyzed phthalic acid). Stability in neutral buffers suggests suitability for in vitro models, while acidic/alkaline degradation limits in vivo use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.